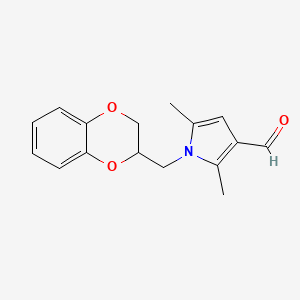

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Descripción

This compound is a pyrrole-3-carbaldehyde derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety substituted at the 2-position with a methyl group. The compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-332374) at $380/g, indicating its use as a research chemical .

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-7-13(9-18)12(2)17(11)8-14-10-19-15-5-3-4-6-16(15)20-14/h3-7,9,14H,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKIPZHKNMOQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (commonly referred to as compound 1 ) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound 1 is characterized by a complex molecular structure featuring a pyrrole ring substituted with a benzodioxin moiety. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

Research has indicated that compound 1 exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of the pyrrole scaffold demonstrate significant antibacterial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) .

- Enzyme Inhibition : Compound 1 and its analogs have been evaluated for their ability to inhibit key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are critical for bacterial growth and survival .

The mechanism of action for compound 1 primarily involves its interaction with specific molecular targets:

- Covalent Bond Formation : The aldehyde group in compound 1 can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity. This interaction can alter various biological pathways related to cell signaling and metabolism .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between compound 1 and target enzymes. For instance, docking simulations revealed that the compound binds effectively to the active sites of DHFR and enoyl ACP reductase, suggesting a potential pathway for therapeutic intervention .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of compound 1:

Table 1: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Potential

The compound is being investigated for its potential therapeutic effects in treating various diseases, particularly neurological disorders and cancer. Its structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar pyrrole derivatives on cancer cell lines, demonstrating that modifications in the substituents could enhance their efficacy against specific types of cancer cells .

Mechanism of Action

The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic residues in enzymes or receptors, which can modulate their activity and lead to therapeutic effects.

Material Science Applications

Organic Electronics

The unique electronic properties of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde make it a candidate for use in organic electronic devices. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings

Studies have shown that compounds with similar structures can exhibit favorable charge transport properties, making them suitable for incorporation into electronic materials . The presence of the benzodioxin moiety enhances the compound's stability and performance in electronic applications.

Chemical Synthesis Applications

Intermediate for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various heterocyclic compounds and natural product analogs.

Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions followed by oxidation processes. For instance, starting materials such as 2,5-dimethylpyrrole can react with appropriate electrophiles to yield the desired product.

Análisis De Reacciones Químicas

Formylation and Vilsmeier-Haack Reaction

The aldehyde group at position 3 is introduced via the Vilsmeier-Haack reaction, a key method for formylating aromatic systems. In related pyrrole derivatives, this reaction involves treating intermediates with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) . For example:

-

Intermediate 12 (2,5-dimethylpyrrole derivative) reacts with POCl₃/DMF to yield 13 (carbaldehyde analog) .

-

Conditions: Anhydrous DMF, 0–5°C, followed by hydrolysis.

This method is regioselective for electron-rich positions on heterocycles, making it critical for functionalizing the pyrrole scaffold.

Reductive Amination

The aldehyde group undergoes reductive amination with primary or secondary amines to form secondary or tertiary amines . For instance:

-

Reaction with cyclohexylamine in the presence of sodium cyanoborohydride (NaBH₃CN) yields 5s , a cyclohexyl-substituted derivative .

-

General conditions: Methanol or ethanol solvent, room temperature to 60°C, 12–24 hours.

| Substrate | Amine | Product | Yield | Source |

|---|---|---|---|---|

| Carbaldehyde analog | Cyclohexylamine | N-cyclohexylmethyl derivative | 65–78% |

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to a carboxylic acid under strong oxidizing conditions. For structural analogs:

-

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 923806-94-4) is synthesized via oxidation of the aldehyde precursor .

-

Typical reagents: KMnO₄ in acidic or Jones reagent (CrO₃/H₂SO₄).

Condensation Reactions

The aldehyde participates in hydrazone or imine formation, which is pivotal for synthesizing heterocyclic derivatives:

-

Hydrazone formation : Reaction with arylhydrazines in acetic acid yields hydrazones, intermediates for pyrazole synthesis .

-

Schiff base formation : Condensation with amines generates imines, useful for further functionalization .

For example:

-

Hydrazones derived from chalcones and arylhydrazines undergo cyclocondensation to form 1,3,5-triarylpyrazoles in ~82% yields .

Functionalization of the Benzodioxanmethyl Group

The benzodioxane moiety can undergo alkylation or ring-opening reactions under specific conditions:

-

Alkylation : Treatment with alkyl halides in the presence of K₂CO₃ modifies the ether linkages .

-

Ring-opening : Strong acids or bases may cleave the dioxane ring, though this is less common in stable derivatives .

Heterocyclic Hybridization

The compound serves as a scaffold for hybrid molecules with enhanced bioactivity:

-

Molecular hybridization with isoniazid : The aldehyde reacts with isoniazid (antitubercular drug) to form hydrazone hybrids (e.g., 5r ), showing potent activity against Mycobacterium tuberculosis (MIC₉₀ = 0.49 µg/mL) .

Catalytic Cycloadditions

While not directly reported for this compound, analogous pyrrole aldehydes participate in 1,3-dipolar cycloadditions:

Comparación Con Compuestos Similares

Core Structural Analog: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

A positional isomer of the target compound, this analog substitutes the benzodioxin at the 6-position instead of the 2-ylmethyl group. While both compounds share the pyrrole-carbaldehyde backbone, the substitution pattern alters electronic properties. No direct bioactivity data are available for either compound, but their structural similarity suggests comparable reactivity in synthetic applications .

Heterocyclic Derivatives with Antioxidant Activity

Compounds such as 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives () share the dihydro-aromatic motif but differ in core heterocycles. Key comparisons:

The pyrazole derivatives exhibit confirmed antioxidant and antimicrobial properties, suggesting that the target compound’s benzodioxin-pyrrole structure could be optimized for similar bioactivities. However, the aldehyde group in the target compound may introduce instability compared to the pyrazole’s nitrile group.

Tetrazole-Benzodiazole Hybrids

A Ugi-Azide reaction product, 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (), shares the benzodioxin moiety but incorporates tetrazole and benzodiazepine rings. This compound demonstrated a 76% yield in synthesis, highlighting the utility of benzodioxin in multi-component reactions.

Indenyl Ethanone Derivatives

Compounds like 1-(2,3-dihydro-1,1-dimethyl-1H-inden-4-yl)-ethanone () feature fused aromatic systems but lack the pyrrole-carbaldehyde functionality. These ethanone derivatives are used in fragrance chemistry due to their stable, volatile profiles. The target compound’s aldehyde group offers greater reactivity for further derivatization, making it more suitable for pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and what experimental conditions are critical for optimizing yield?

- Methodology : Based on analogous pyrrole-carbaldehyde syntheses (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives), a multi-step approach is suggested:

Grignard alkylation : React 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with a benzodioxin-derived Grignard reagent under anhydrous THF at 0°C, followed by gradual warming to room temperature .

Purification : Use column chromatography (hexane/ethyl acetate gradient) to isolate intermediates. Monitor reaction progress via TLC with UV visualization .

- Critical Factors : Strict moisture control, stoichiometric equivalence of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound, particularly regarding substituent orientation on the pyrrole and benzodioxin rings?

- Methodology :

- 1H NMR : Compare coupling constants (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm, multiplet splitting for methylene groups) and integration ratios to confirm substitution patterns .

- 13C NMR : Identify carbonyl carbons (δ ~190 ppm for aldehyde) and benzodioxin oxygenated carbons (δ 60–70 ppm) .

- Contradiction Resolution : If spectral data conflicts with expected regiochemistry (e.g., unexpected downfield shifts), use 2D NMR (COSY, HSQC) to map proton-carbon correlations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in airtight, corrosion-resistant containers under dry, ventilated conditions away from light .

- Exposure Mitigation : Use fume hoods, PPE (gloves, lab coat), and explosion-proof equipment during synthesis. Avoid skin contact due to potential irritancy .

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste, neutralizing residual aldehydes with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of the aldehyde group in nucleophilic additions or cyclization reactions?

- Methodology :

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the aldehyde’s LUMO energy may correlate with reactivity toward amines or hydrazines .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots for condensation reactions) .

Q. What strategies can address discrepancies in biological activity data (e.g., inconsistent IC₅₀ values) observed in antimicrobial or antioxidant assays?

- Methodology :

- Assay Standardization : Use CLSI guidelines (e.g., M07-A9 for antibacterial MIC/MBC, M27-A2 for antifungal tests) to ensure reproducibility .

- Data Normalization : Include positive controls (e.g., ascorbic acid for DPPH antioxidant assays) and normalize results to solvent/vehicle effects .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess batch-to-batch variability in compound purity .

Q. How can regioselective functionalization of the pyrrole ring be achieved without compromising the benzodioxin moiety?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.